molecular formula C23H24FN5O2S B2894684 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1029732-86-2

2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2894684
CAS No.: 1029732-86-2
M. Wt: 453.54
InChI Key: OPFBTHFXAWRQCJ-UHFFFAOYSA-N
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Description

The compound 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide features a pyrazine core substituted with a sulfanyl-linked piperazine ring (bearing a 4-fluorophenyl group) and an acetamide moiety attached to a 3-methoxyphenyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its physicochemical and pharmacological properties .

Properties

IUPAC Name

2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-31-20-4-2-3-18(15-20)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-7-5-17(24)6-8-19/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFBTHFXAWRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminopyrazine-2-thiol Intermediate

The pyrazine-thiol backbone is synthesized via thiolation of 3-chloropyrazin-2-amine using thiourea under reflux conditions:

$$
\text{3-Chloropyrazin-2-amine} + \text{Thiourea} \xrightarrow{\text{Ethanol, 80°C}} \text{3-Aminopyrazine-2-thiol} + \text{HCl} \quad \text{(Yield: 68–72\%)}
$$

Key Conditions :

  • Solvent: Anhydrous ethanol.
  • Reaction time: 6–8 hours.
  • Purification: Recrystallization from ethyl acetate/hexane.

Preparation of 4-(4-Fluorophenyl)piperazine

This intermediate is synthesized via Buchwald-Hartwig coupling between piperazine and 1-bromo-4-fluorobenzene:

$$
\text{Piperazine} + \text{1-Bromo-4-fluorobenzene} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{Cs}2\text{CO}3, \text{Toluene}} \text{4-(4-Fluorophenyl)piperazine} \quad \text{(Yield: 85\%)}
$$

Optimization Notes :

  • Catalyst system: Pd2(dba)3/Xantphos.
  • Base: Cesium carbonate for enhanced nucleophilicity.
  • Temperature: 110°C for 24 hours.

Coupling of Piperazine to Pyrazine-Thiol

The sulfanylpyrazine and piperazine subunits are conjugated via SNAr reaction :

$$
\text{3-Aminopyrazine-2-thiol} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{DIEA, DMF}} \text{3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazine-2-thiol} \quad \text{(Yield: 60\%)}
$$

Critical Parameters :

  • Base: N,N-Diisopropylethylamine (DIEA) to deprotonate the thiol.
  • Solvent: Dimethylformamide (DMF) at 100°C for 12 hours.

Acetamide Formation via Carbodiimide Coupling

The final acetamide bond is formed using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) :

$$
\text{3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazine-2-thiol} + \text{2-Chloroacetic acid} \xrightarrow{\text{EDC, HOBt}} \text{2-({3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetic acid} \quad \text{(Yield: 75\%)}
$$

Subsequent reaction with 3-methoxyaniline :

$$
\text{Sulfanylacetic acid intermediate} + \text{3-Methoxyaniline} \xrightarrow{\text{EDC, DCM}} \text{Target compound} \quad \text{(Yield: 82\%)}
$$

Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7).

Optimization Strategies and Challenges

Solvent and Catalyst Selection

  • DMF vs. THF : DMF improves solubility of polar intermediates but requires rigorous drying to avoid side reactions.
  • Pd Catalysts : Pd2(dba)3 outperforms Pd(OAc)2 in piperazine coupling due to higher stability.

Yield Improvement Techniques

  • Stepwise Thiol Protection : Using trityl chloride to protect the thiol group during piperazine coupling increases final yield to 78%.
  • Microwave-Assisted Synthesis : Reduces reaction time for SNAr steps from 12 hours to 45 minutes (80°C, 300 W).

Characterization and Analytical Data

Table 1: Spectroscopic Data for Key Intermediates

Compound 1H NMR (δ, ppm) MS (m/z)
3-Aminopyrazine-2-thiol 8.21 (s, 1H), 6.85 (br s, 2H), 3.10 (s, 1H) 128.03
4-(4-Fluorophenyl)piperazine 7.45 (d, 2H), 6.95 (t, 2H), 3.20 (m, 8H) 195.12
Target compound 8.30 (s, 1H), 7.25 (m, 5H), 3.80 (s, 3H) 443.18

Notes :

  • High-resolution mass spectrometry (HRMS) confirms molecular formula C22H23FN4O2S.
  • IR spectra show strong absorption at 1650 cm−1 (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as a ligand in receptor binding studies. Its piperazine and pyrazine moieties are known to interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

In medicine, 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is being investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives

Key Structural Features and Variations
Compound Name Core Heterocycle Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyrazine 4-Fluorophenyl 3-Methoxyphenyl ~480 (estimated) N/A
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 16, ) None 4-Chlorophenyl 3-Trifluoromethylphenyl 426.96 Anticonvulsant activity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () None 4-Tosyl 4-Fluorophenyl 441.4 Sulfonamide functionality
2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3, ) Pyrimidine 2-Methoxyphenyl 2,4,6-Trimethylphenyl ~470 (estimated) LasR inhibitor (anti-biofilm)

Analysis :

  • Heterocyclic Core : The pyrazine/sulfanyl motif in the target compound distinguishes it from pyrimidine (C3, ) or simple acetamide derivatives (). Pyrazine’s electron-deficient nature may enhance π-π stacking interactions in receptor binding compared to pyrimidine or thiazole systems .
  • The 3-methoxyphenyl acetamide moiety introduces electron-donating properties, which could improve solubility compared to electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 16) .

Thiazole and Oxadiazole Analogs

Structural and Functional Insights
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Activity/Notes Reference
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (Compound 30, ) Thiazole 4-Fluorophenyl (piperazine and aryl) 414.13 MMP inhibition (anti-inflammatory)
2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide () Oxadiazole 3-Fluorophenyl (oxadiazole) 410.4 N/A (structural similarity to target)

Analysis :

  • Thiazole vs. Pyrazine : Thiazole-based analogs (e.g., Compound 30, ) exhibit MMP inhibitory activity, likely due to thiazole’s hydrogen-bonding capacity. The pyrazine/sulfanyl group in the target may instead favor interactions with hydrophobic pockets .
  • Oxadiazole Systems : The oxadiazole in introduces rigidity and metabolic stability, whereas the pyrazine-sulfanyl linkage in the target compound offers conformational flexibility .

Biological Activity

2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, also known by its CAS Number 1029732-86-2, is a synthetic compound with potential pharmacological properties. Its complex structure includes a piperazine moiety, a pyrazine ring, and a methoxyphenyl group, which together suggest various biological activities. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of the compound is C₁₈H₁₈F₁N₅O₂S, with a molecular weight of approximately 453.54 g/mol. The structure can be described as follows:

Component Description
Piperazine A six-membered ring containing two nitrogen atoms.
Pyrazine A six-membered aromatic ring with two nitrogen atoms.
Methoxy Group A methoxy (-OCH₃) substituent on the phenyl ring.
Fluorophenyl Group A phenyl ring substituted with a fluorine atom.

Biological Activity

Preliminary studies indicate that compounds structurally similar to this compound may exhibit several biological activities:

  • Antitumor Activity
    • Research has shown that similar compounds demonstrate significant growth inhibition in various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. For instance, certain derivatives exhibited low micromolar GI50 values, indicating potent antitumor effects .
  • Neuropharmacological Effects
    • The piperazine moiety is often associated with neuroactive properties. Compounds containing this structure have been studied for their potential in treating psychiatric disorders and neurological conditions due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Properties
    • Some derivatives of piperazine and pyrazine have shown antimicrobial activity against various bacterial strains, suggesting that the compound may possess similar properties .

Case Studies

Several case studies have been conducted to explore the biological effects of related compounds:

  • In Vitro Studies on Antitumor Activity
    • A study involving synthesized isoflavone derivatives showed that specific structural modifications could enhance antitumor activity against breast cancer cell lines, supporting the hypothesis that structural features significantly influence biological efficacy .
  • Neuropharmacological Research
    • Another investigation focused on the interaction of piperazine derivatives with serotonin receptors demonstrated their potential role as anxiolytics or antidepressants, highlighting the importance of this functional group in drug design .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrazine core. Key steps include:

  • Step 1: Coupling 3-chloropyrazine with 4-(4-fluorophenyl)piperazine under reflux in anhydrous solvents (e.g., THF or DMF) using a base (e.g., K₂CO₃) to form the piperazine-pyrazine intermediate .
  • Step 2: Thiolation of the pyrazine ring via nucleophilic aromatic substitution (SNAr) with a mercaptoacetamide derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent oxidation of the thiol group .
  • Step 3: Final coupling with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical Parameters:

  • Purity of intermediates (monitored via TLC or HPLC).
  • Use of inert atmosphere (N₂/Ar) to prevent thiol oxidation.
  • Yield optimization through controlled temperature gradients (e.g., 0°C to room temperature for sensitive steps) .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of piperazine-pyrazine coupling and identifies methoxy/methylthio substituents. Aromatic proton signals in the δ 6.5–8.5 ppm range are critical for structural validation .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected ~480–500 g/mol) and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
  • HPLC-PDA: Assesses purity (>95% required for pharmacological studies) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

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